Benzyl isobutyrate

Description

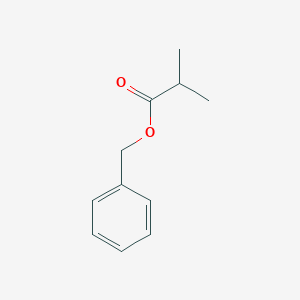

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKJRDSCEYGECG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047602 | |

| Record name | Benzyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a fresh, fruity-floral odour | |

| Record name | Phenylmethyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Benzyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/748/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

229.00 to 230.00 °C. @ 760.00 mm Hg | |

| Record name | Phenylmethyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water and glycerin, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Benzyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/748/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.000-1.006 | |

| Record name | Benzyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/748/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-28-6 | |

| Record name | Benzyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl isobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl isobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P98PE45V9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylmethyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl Isobutyrate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) isobutyrate (CAS No. 103-28-6) is an organic ester recognized for its characteristic fruity, floral aroma.[1] Beyond its prevalent use in the fragrance and flavor industries, its chemical properties make it a subject of interest in organic synthesis and as a potential building block for more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of benzyl isobutyrate, its molecular structure, detailed spectroscopic analysis, and a robust experimental protocol for its synthesis via Fischer esterification.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C₁₁H₁₄O₂.[2][3] It is characterized by its insolubility in water and glycerin, while being soluble in organic solvents and oils.[4] This solubility profile makes it a versatile ingredient in various formulations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [2][3] |

| Molecular Weight | 178.23 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 228 - 238 °C | [2][3][5] |

| Density | 1.003 g/mL at 25 °C | [2][3][5] |

| Refractive Index (n20/D) | 1.488 - 1.492 | [2][4] |

| Solubility | Insoluble in water and glycerin; soluble in organic solvents and oils | [4] |

| Odor | Fresh, floral, fruity, jasmine-like | [1] |

| Taste | Sweet, strawberry-like | [1] |

Chemical Structure and Identifiers

The structural framework of this compound consists of a benzyl group ester-linked to an isobutyric acid moiety. Its formal IUPAC name is benzyl 2-methylpropanoate.[4]

Table 2: Structural Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | benzyl 2-methylpropanoate | [4] |

| Synonyms | Benzyl 2-methylpropionate, Phenylmethyl 2-methylpropanoate | [2][4] |

| CAS Number | 103-28-6 | [2][3] |

| SMILES | CC(C)C(=O)OCC1=CC=CC=C1 | [3][4] |

| InChI | InChI=1S/C11H14O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | [3][4] |

| InChIKey | UIKJRDSCEYGECG-UHFFFAOYSA-N | [3][4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of benzyl alcohol with isobutyric acid, catalyzed by a strong acid.[6] This reversible reaction is typically driven to completion by removing the water formed as a byproduct, often through azeotropic distillation.[6]

Fischer Esterification Reaction Mechanism

The mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, subsequent proton transfer, and the elimination of water to form the ester.

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from benzyl alcohol and isobutyric acid using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.

Materials and Reagents:

-

Benzyl alcohol

-

Isobutyric acid

-

p-Toluenesulfonic acid monohydrate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Flash chromatography setup

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add benzyl alcohol (1.0 eq.), isobutyric acid (1.2 eq.), p-toluenesulfonic acid monohydrate (0.05 eq.), and toluene (approximately 2 mL per gram of benzyl alcohol).

-

Azeotropic Distillation: Heat the reaction mixture to reflux using a heating mantle. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected in the trap (typically 3-5 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess reactants.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes, to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Spectroscopic Data and Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons in the benzyl and isobutyrate moieties.

Table 3: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.38 - 7.28 | m | 5H | Ar-H |

| 5.10 | s | 2H | -O-CH₂ -Ph |

| 2.58 | septet | 1H | -CH (CH₃)₂ |

| 1.17 | d | 6H | -CH(C H₃)₂ |

Data sourced from spectral databases.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the carbons of the isobutyrate group.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~177 | C =O (ester carbonyl) |

| ~136 | C -ipso (aromatic) |

| ~128.5 | C -ortho/meta (aromatic) |

| ~128.1 | C -para (aromatic) |

| ~66 | -O-C H₂-Ph |

| ~34 | -C H(CH₃)₂ |

| ~19 | -CH(C H₃)₂ |

Predicted values based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by a strong carbonyl stretch and absorptions corresponding to the aromatic ring and alkyl groups.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2970, 2870 | Medium-Strong | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1605, 1495 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1250, 1150 | Strong | C-O stretch (ester) |

Values are typical for this class of compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] Use in a well-ventilated area and avoid contact with skin and eyes.[7] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[7] Store in a tightly closed container in a cool, dry place away from ignition sources.[7]

Conclusion

This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and spectroscopic characterization of this compound. The information presented, including the comprehensive tables and detailed experimental protocol, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The methodologies and data herein are intended to facilitate further research and application of this versatile ester.

References

- 1. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 2. benchchem.com [benchchem.com]

- 3. Benzyl butyrate(103-37-7) 13C NMR spectrum [chemicalbook.com]

- 4. This compound(103-28-6) 13C NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound(103-28-6) IR Spectrum [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Benzyl Isobutyrate

This technical guide provides a comprehensive overview of Benzyl (B1604629) Isobutyrate, including its chemical identifiers, physicochemical properties, synthesis protocols, and key applications relevant to research and development.

Chemical Identification

-

Synonyms: Isobutyric acid benzyl ester, Benzyl isobutanoate, Phenylmethyl 2-methylpropanoate[1][5][6][7]

Physicochemical Properties

Benzyl isobutyrate is an aromatic ester recognized for its pleasant fruity and floral aroma.[5][8] It is a clear, colorless to pale yellow liquid at room temperature.[5]

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [4] |

| Molecular Weight | 178.23 g/mol | [4][7] |

| Boiling Point | 238 °C (lit.) | [3][4] |

| Density | 1.003 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index | n20/D 1.49 (lit.) | [3][4] |

| Flash Point | 59 °C (closed cup) | [4] |

| Melting Point | -25 °C | [5] |

Experimental Protocol: Synthesis via Fischer Esterification

The following is a representative protocol for the synthesis of this compound via Fischer esterification of isobutyric acid and benzyl alcohol, a common and established method.[3]

Materials and Reagents:

-

Isobutyric acid

-

Benzyl alcohol

-

Sulfuric acid (concentrated, as catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Ethyl acetate (B1210297) (for extraction)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine isobutyric acid (1.0 eq.), benzyl alcohol (1.2 eq.), and toluene.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.) to the reaction mixture while stirring.

-

Azeotropic Distillation: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion. Monitor the reaction progress by the amount of water collected.

-

Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Applications in Research and Drug Development

This compound's properties make it a valuable compound in several scientific and industrial fields:

-

Flavor and Fragrance Research: It is extensively used as a fragrance ingredient in perfumes and cosmetics due to its sweet, fruity-floral aroma.[5][8][9] It is also employed as a flavoring agent in the food industry.[5][10]

-

Pharmaceutical Formulations: In pharmaceuticals, this compound can serve as an excipient. Its functions include masking unpleasant tastes or odors in medications and acting as a solvent to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[5][9][10]

-

Organic Synthesis: In a laboratory setting, it is utilized as a solvent and a reagent in organic synthesis, aiding in the creation of more complex molecules.[9][10]

-

Polymer Science: It can act as a plasticizer in the manufacturing of polymers, improving the flexibility and durability of materials.[9]

Diagrams

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. This compound | 103-28-6 [chemnet.com]

- 2. This compound, 103-28-6 [thegoodscentscompany.com]

- 3. This compound | 103-28-6 [chemicalbook.com]

- 4. 异丁酸苄酯 ≥97%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

- 5. elchemy.com [elchemy.com]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound | C11H14O2 | CID 7646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fraterworks.com [fraterworks.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

Benzyl isobutyrate physical properties (boiling point, density)

An In-depth Technical Guide to the Physical Properties of Benzyl (B1604629) Isobutyrate

This technical guide provides a comprehensive overview of the key physical properties of benzyl isobutyrate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis who require precise data and methodologies for handling this compound. This document outlines the established values for these properties and details the experimental protocols for their determination.

Physical Properties of this compound

This compound (CAS No: 103-28-6) is an ester recognized for its fruity, floral aroma.[1] Accurate knowledge of its physical properties is crucial for its application in various scientific and industrial fields, including as a flavoring agent, in perfumery, and as a reagent in organic synthesis.[1][2]

Quantitative Data Summary

The boiling point and density of this compound have been reported across various sources. The data, including the conditions under which they were measured, are summarized in the table below. Variations in reported values can be attributed to differences in experimental methods, pressure, and sample purity.

| Physical Property | Reported Value | Conditions |

| Boiling Point | 229-230 °C | @ 760 mmHg[3][4] |

| 238 °C | (literature value)[5][6] | |

| 229 °C | Not specified[2] | |

| 230 °C | Not specified[7] | |

| Density | 1.003 g/mL | @ 25 °C (literature value)[5][6][8] |

| 1.01 g/mL | Specific Gravity (20/20)[7] |

Experimental Determination of Physical Properties

The following sections detail the standard experimental protocols for determining the boiling point and density of a liquid compound such as this compound.

Workflow for Physical Property Determination

The logical workflow for experimentally determining the boiling point and density of a liquid sample is illustrated below. This diagram outlines the key steps from sample preparation to final calculation for each property.

Caption: Workflow for experimental determination of boiling point and density.

Boiling Point Determination Protocols

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] It is a crucial indicator of purity.

Method 1: Micro-Boiling Point Determination (Capillary Method) This method is suitable when only a small sample volume is available.[10]

-

Apparatus: Thiele tube or similar heating block, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.[10][11]

-

Procedure:

-

A few milliliters of the this compound sample are placed into the fusion tube.

-

The sealed capillary tube is placed into the fusion tube with its open end submerged in the liquid.[11]

-

The apparatus is heated gently. Initially, air trapped in the capillary tube will be expelled.[10]

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature recorded the moment the stream of bubbles stops and the liquid begins to enter the capillary tube.[10][11]

-

Method 2: Simple Distillation This method is used for larger sample volumes and can also serve as a purification step.[12]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a heating mantle.[9]

-

Procedure:

-

At least 5 mL of the this compound sample is placed in the distillation flask.[9]

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

-

The liquid is heated to a gentle boil. As the vapor rises, it will condense on the thermometer.

-

The temperature will stabilize as the vapor passes into the condenser. This stable temperature reading is the boiling point of the liquid.[10][12]

-

It is important to record the atmospheric pressure, as boiling point varies with pressure.[9]

-

Density Determination Protocol

Density is the mass of a substance per unit volume (ρ = m/V).[13] Its determination requires precise measurement of both mass and volume.

-

Apparatus: A digital balance, and a vessel for accurate volume measurement such as a graduated cylinder, pipette, or a pycnometer (density bottle) for higher precision.[13][14]

-

Procedure:

-

Place the clean, dry measuring vessel (e.g., a 10 mL graduated cylinder or a pycnometer) on the digital balance and tare the balance to zero.[13] Alternatively, record the mass of the empty vessel (m1).[15]

-

Carefully add a specific volume of this compound to the vessel (e.g., 10 mL). Ensure the reading is taken at eye level from the bottom of the meniscus to avoid parallax error.[13]

-

Place the filled vessel on the balance and record the mass of the liquid directly (if tared) or the total mass of the vessel plus liquid (m2).[13]

-

If not tared, calculate the mass of the liquid by subtracting the mass of the empty vessel from the total mass (mass of liquid = m2 - m1).[15]

-

Calculate the density using the formula: Density = Mass of liquid / Volume of liquid.[16]

-

For enhanced accuracy, the procedure should be repeated multiple times, and the average value should be reported.[13] The determination should be performed at a constant, recorded temperature, as density is temperature-dependent.

-

References

- 1. elchemy.com [elchemy.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 103-28-6 [thegoodscentscompany.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound = 97 , FCC, FG 103-28-6 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 103-28-6 | TCI AMERICA [tcichemicals.com]

- 8. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. vernier.com [vernier.com]

- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 14. youtube.com [youtube.com]

- 15. wjec.co.uk [wjec.co.uk]

- 16. homesciencetools.com [homesciencetools.com]

The Ubiquitous Presence of Benzyl Isobutyrate in the Plant Kingdom: A Technical Guide

Introduction: Benzyl (B1604629) isobutyrate, a volatile organic compound prized for its sweet, fruity, and floral aroma, is a naturally occurring ester found across a diverse range of plant species. This technical guide delves into the core of its natural occurrence, biosynthetic origins, and the analytical methodologies employed for its detection and quantification. This document is intended for researchers, scientists, and professionals in the fields of drug development, food science, and fragrance chemistry who are interested in the comprehensive understanding of this significant plant metabolite.

Natural Occurrence of Benzyl Isobutyrate

This compound has been identified as a component of the essential oils and volatile profiles of various plants. Its presence contributes to the characteristic aroma of many flowers and fruits. The concentration of this compound can vary significantly depending on the plant species, cultivar, developmental stage, and environmental conditions.

Quantitative Data on this compound in Plants

The following table summarizes the available quantitative data for the concentration of this compound in different plant species. It is important to note that the concentration of volatile compounds can be influenced by the extraction method and the part of the plant analyzed.

| Plant Species | Common Name | Plant Part | Concentration (% of essential oil) |

| Anthemis nobilis | Roman Chamomile | Flower | 0.10[1] |

Note: While this compound is reported to be present in other plants such as feverfew (Tanacetum parthenium), spearmint (Mentha spicata), cherimoya (Annona cherimola), and passion fruit (Passiflora edulis), specific quantitative data for its concentration in these species was not available in the reviewed literature.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is a fascinating interplay of primary and secondary metabolic pathways, involving precursors from both the shikimic acid pathway and branched-chain amino acid metabolism. The formation of this ester is a two-part process: the synthesis of its alcohol and acid moieties, followed by their enzymatic condensation.

The benzyl alcohol component is derived from the shikimic acid pathway , a central route in plants for the production of aromatic amino acids. This pathway starts with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway and proceeds through a series of enzymatic steps to produce chorismate, a key branch-point intermediate. Chorismate is then converted to L-phenylalanine, which can be further metabolized to produce benzyl alcohol.

The isobutyric acid moiety originates from the catabolism of the branched-chain amino acid L-valine . The breakdown of L-valine yields isobutyryl-CoA, which can then be hydrolyzed to isobutyric acid.

The final step in the biosynthesis of this compound is the esterification of benzyl alcohol with isobutyryl-CoA, a reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes play a crucial role in the production of a wide variety of volatile esters that contribute to the aroma of fruits and flowers.

Experimental Protocols for the Analysis of this compound

The analysis of volatile compounds like this compound from plant matrices requires sensitive and specific analytical techniques. The most widely adopted method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Methodology for HS-SPME-GC-MS Analysis

1. Sample Preparation:

-

Plant Material: Fresh plant material (e.g., flowers, leaves, fruits) should be collected and processed immediately to minimize the loss of volatile compounds. If immediate analysis is not possible, the material should be flash-frozen in liquid nitrogen and stored at -80°C.

-

Homogenization: A known weight of the plant material (typically 1-5 g) is ground to a fine powder under liquid nitrogen to increase the surface area for volatile extraction.

-

Vial Preparation: The powdered sample is placed in a headspace vial (e.g., 20 mL). An internal standard (e.g., a known concentration of a compound not naturally present in the sample, such as n-alkanes) is added for quantification purposes. To enhance the release of volatiles, a saturated salt solution (e.g., NaCl) can be added to the vial to increase the ionic strength of the aqueous phase.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: The choice of SPME fiber coating is critical for the efficient extraction of target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds, including esters.

-

Equilibration: The sealed vial containing the sample is incubated at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a specific time (e.g., 30-60 minutes) to adsorb the volatile compounds. The extraction temperature and time should be optimized for the specific plant matrix and target compound.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: After extraction, the SPME fiber is immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are thermally desorbed onto the GC column.

-

Gas Chromatography: The volatile compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms). A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute all compounds.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are detected. The mass spectrum of each compound provides a unique fragmentation pattern that can be used for identification.

4. Data Analysis:

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard. A calibration curve prepared with known concentrations of a pure this compound standard is used to ensure accurate quantification.

Conclusion

This compound is a naturally occurring ester that plays a significant role in the aromatic profile of numerous plants. Its biosynthesis is a testament to the intricate network of plant metabolism, drawing precursors from fundamental pathways to create a specialized secondary metabolite. The analytical techniques, particularly HS-SPME-GC-MS, provide a robust framework for the identification and quantification of this compound in complex plant matrices. Further research is warranted to elucidate the full extent of its natural distribution and to explore the regulatory mechanisms governing its production in plants. This knowledge will be invaluable for applications in the flavor, fragrance, and pharmaceutical industries, as well as for a deeper understanding of plant biochemistry and chemical ecology.

References

An In-depth Technical Guide to the Discovery and Synthesis of Benzyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and synthesis of benzyl (B1604629) isobutyrate. It details the evolution of its preparation from early 20th-century methods to modern enzymatic processes, offering in-depth experimental protocols and quantitative data to support researchers and professionals in the field.

Introduction and Discovery

Benzyl isobutyrate (phenylmethyl 2-methylpropanoate) is an organic ester recognized for its pleasant, fruity, and floral aroma. While trace amounts may be found in some essential oils, it is primarily synthesized for its applications in the fragrance, flavor, and pharmaceutical industries.

The first synthesis of this compound is believed to have occurred in the early 20th century, coinciding with broader explorations into esterification reactions. Although a specific discoverer is not well-documented in historical records, the synthesis was likely achieved through the classical Fischer esterification method. This involves the acid-catalyzed reaction of benzyl alcohol with isobutyric acid.

Synthesis Methodologies

The synthesis of this compound has evolved, with several methods being developed to improve yield, purity, and environmental footprint. The primary methods include Fischer esterification, transesterification, and enzymatic synthesis.

This is the most traditional and widely recognized method for synthesizing this compound. It involves the reaction of benzyl alcohol and isobutyric acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (usually the alcohol) is used, and the water formed is removed, often by azeotropic distillation.

Transesterification is another pathway for producing this compound. This method involves the reaction of an isobutyrate ester (e.g., methyl isobutyrate or ethyl isobutyrate) with benzyl alcohol in the presence of a catalyst. The catalyst can be an acid, a base, or an enzyme. Strong bases like sodium methoxide (B1231860) are effective catalysts for this process.[1] This technique is particularly useful when direct esterification is challenging or when starting from different raw materials.[1]

A more recent and "green" approach to synthesizing this compound is through enzymatic catalysis. This method typically employs lipases, such as Candida antarctica lipase (B570770) B (CALB), often in an immobilized form like Novozym 435.[2][3] Enzymatic synthesis offers high selectivity, milder reaction conditions (lower temperature and pressure), and a reduction in by-products and waste, making it an environmentally friendly alternative to traditional chemical methods.[2][3]

Other less common methods for preparing this compound have been reported, including:

-

The reaction of sodium isobutyrate with benzyl chloride, often using a phase transfer catalyst.[4]

-

Oxidative esterification of benzylic hydrocarbons with carboxylic acids.

-

The Tishchenko reaction, which involves the disproportionation of an aldehyde in the presence of a base.[5]

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis methods for this compound and related esters, providing a comparative overview of reaction conditions and outcomes.

| Synthesis Method | Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Fischer Esterification | Benzyl alcohol, Butyric acid | p-Toluenesulfonic acid (3 wt%) | Cyclohexane (B81311) | 98-120 | 3.0-4.0 | >91 | >98 | [6] |

| Phase Transfer Catalysis | Sodium butyrate (B1204436), Benzyl chloride | Triethylamine | Toluene | Reflux | 4-8 | High | - | [4] |

| Enzymatic Synthesis | Benzyl alcohol, Butyric acid (1:1 molar ratio) | Novozym 435 (immobilized lipase) | Solvent-free | 65 | 24 | 80 | - | [2][3] |

| Transesterification | Ethyl 2,2,4-trimethyl-3-ketopentanoate, Phenylethyl alcohol | Sodium methylate | Toluene | 139 (Reflux) | 4 | High | 100.5 | [1] |

Detailed Experimental Protocols

This protocol is a representative procedure based on established Fischer esterification methods.

Materials:

-

Benzyl alcohol

-

Isobutyric acid

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Cyclohexane (for azeotropic water removal)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add benzyl alcohol (e.g., 0.5 mol), isobutyric acid (e.g., 0.6 mol, 1.2 equivalents), p-toluenesulfonic acid monohydrate (e.g., 3% by weight of benzyl alcohol), and cyclohexane (e.g., 50 mL).

-

Assemble the Dean-Stark apparatus and reflux condenser with the flask.

-

Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane.

-

Continue the reaction for 3-4 hours, or until no more water is collected in the trap.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the cyclohexane.

-

The crude product can be further purified by vacuum distillation to obtain pure this compound.

This protocol is based on the lipase-catalyzed synthesis in a solvent-free system.[2][3]

Materials:

-

Benzyl alcohol

-

Butyric acid

-

Immobilized lipase (e.g., Novozym 435)

-

Reaction vessel (e.g., screw-capped vial)

-

Shaking incubator or magnetic stirrer with heating

-

Gas chromatograph (GC) for analysis

Procedure:

-

In a screw-capped vial, combine benzyl alcohol (e.g., 3.5 mmol) and butyric acid (e.g., 3.5 mmol) for a 1:1 molar ratio.

-

Add the immobilized lipase (e.g., 10% by weight of the total reactants).

-

Seal the vial and place it in a shaking incubator or on a heated magnetic stirrer at 65°C.

-

Allow the reaction to proceed for 24 hours.

-

After the reaction, separate the immobilized enzyme from the product mixture by filtration or centrifugation. The enzyme can be washed and reused.

-

The product, this compound, can be analyzed for conversion and purity using gas chromatography. Further purification can be achieved by vacuum distillation if required.

Visualizing Workflows and Pathways

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound.

References

- 1. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. CN109232244A - A kind of preparation method of benzyl butyrate - Google Patents [patents.google.com]

- 5. Ester - Wikipedia [en.wikipedia.org]

- 6. CN104892413A - Benzyl butyrate and preparation method thereof - Google Patents [patents.google.com]

Spectroscopic Profile of Benzyl Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzyl (B1604629) isobutyrate, a common fragrance and flavor ingredient. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and industrial settings.

Chemical Structure and Properties

-

Chemical Name: Benzyl isobutyrate

-

CAS Number: 103-28-6[1]

-

Molecular Formula: C₁₁H₁₄O₂[1]

-

Molecular Weight: 178.23 g/mol [1]

-

Appearance: Colorless liquid[1]

-

SMILES: CC(C)C(=O)OCC1=CC=CC=C1[2]

-

InChI: InChI=1S/C11H14O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule. The data presented here was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.28 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 5.10 | Singlet | 2H | Methylene protons (-CH₂-) |

| 2.58 | Septet | 1H | Methine proton (-CH-) |

| 1.17 | Doublet | 6H | Methyl protons (2 x -CH₃) |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The following chemical shifts are reported for this compound in CDCl₃.

| Chemical Shift (δ) ppm | Assignment |

| 176.8 | Carbonyl carbon (C=O) |

| 136.2 | Aromatic C (quaternary) |

| 128.5 | Aromatic CH |

| 128.1 | Aromatic CH |

| 127.9 | Aromatic CH |

| 66.2 | Methylene carbon (-CH₂-) |

| 34.1 | Methine carbon (-CH-) |

| 19.0 | Methyl carbons (2 x -CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound exhibits characteristic absorption bands for an ester functional group and an aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3030 | Weak | Aromatic C-H stretch |

| ~2970, 2870 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O (ester) stretch |

| ~1450, 1500 | Medium | Aromatic C=C stretch |

| ~1250, 1150 | Strong | C-O (ester) stretch |

| ~700-800 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The data presented is from electron ionization (EI) mass spectrometry.

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 178, consistent with its molecular weight. The fragmentation pattern provides further structural information.[2]

| m/z | Relative Abundance (%) | Fragment Ion Assignment |

| 178 | 14.94 | [C₁₁H₁₄O₂]⁺ (Molecular Ion) |

| 108 | 21.65 | [C₇H₈O]⁺ (Tropylium ion rearrangement) |

| 91 | 99.99 | [C₇H₇]⁺ (Tropylium ion, base peak) |

| 71 | 13.56 | [C₄H₇O]⁺ (Isobutyryl cation) |

| 43 | 32.62 | [C₃H₇]⁺ (Isopropyl cation) |

Experimental Protocols

The following are detailed experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Spectral Width: 16 ppm

-

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

-

Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Program: Proton-decoupled

-

Spectral Width: 220 ppm

-

Data Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. The spectrum is phase and baseline corrected, and chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

-

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

IR Spectrum Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Mode: Transmission

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Background: A background spectrum of the clean salt plates is acquired prior to the sample scan and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

-

Inlet: Gas Chromatography (GC)

-

Ionization Method: Electron Ionization (EI)

-

Electron Energy: 70 eV

Mass Analysis:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40 - 400

-

GC Conditions (Typical):

-

Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium

-

Inlet Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.

Caption: Spectroscopic analysis workflow for this compound.

References

Benzyl Isobutyrate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of benzyl (B1604629) isobutyrate in various organic solvents. Benzyl isobutyrate, a key fragrance and flavor compound, also finds applications as a solvent and intermediate in pharmaceutical and polymer industries. A thorough understanding of its solubility characteristics is crucial for formulation development, reaction chemistry, and purification processes. This document collates available data on its solubility, outlines detailed experimental protocols for its determination, and provides visual representations of key experimental workflows.

Core Physical and Chemical Properties

This compound (C₁₁H₁₄O₂) is a colorless liquid with a characteristic fruity, floral odor. Its structure, featuring a benzyl group and an isobutyrate moiety, imparts a balance of aromatic and aliphatic character, influencing its solubility in different solvent classes. General statements from various sources indicate that this compound is soluble in organic solvents and oils, and insoluble in water and glycerin[1].

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available information, a qualitative and semi-quantitative summary can be presented. The principle of "like dissolves like" is a useful guide; as an ester with both polar (the ester group) and non-polar (the benzyl and isobutyl groups) regions, it is expected to be soluble in a variety of organic solvents.

| Solvent Class | Solvent | Solubility | Remarks & Citation |

| Alcohols | Ethanol (B145695) | Miscible | This compound is miscible with ethanol at room temperature[1]. One source specifies "1:6 in 70% alcohol," indicating good solubility in aqueous ethanol solutions as well. |

| Methanol | Soluble | Expected to be readily soluble due to its polarity being similar to ethanol. | |

| Ethers | Diethyl Ether | Soluble | Described as "easily soluble" in ether[2]. |

| Ketones | Acetone (B3395972) | Soluble | As a polar aprotic solvent, acetone is expected to be a good solvent for this compound. |

| Halogenated | Dichloromethane | Soluble | Generally a good solvent for a wide range of organic compounds. |

| Aromatic | Toluene | Soluble | The aromatic benzyl group of the ester should promote solubility in aromatic solvents. |

| Esters | Ethyl Acetate | Soluble | Expected to be miscible due to structural similarity. |

| Hydrocarbons | Hexane | Sparingly Soluble to Soluble | The non-polar isobutyl and benzyl groups suggest some solubility, but the polar ester group may limit miscibility with non-polar aliphatic hydrocarbons. |

| Paraffin Oil | Soluble | Stated to be soluble in oils. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for various applications. The following are detailed methodologies for key experiments to quantitatively and qualitatively assess the solubility of this compound.

Method 1: Gravimetric Method for Quantitative Solubility Determination

This method is a standard procedure for determining the equilibrium solubility of a solute in a solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a constant-temperature bath).

-

Ensure a constant temperature is maintained, as solubility is temperature-dependent.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the mixture to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid precipitation upon temperature change.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that ensures solvent removal without significant loss of the less volatile this compound.

-

Once the solvent is completely removed, re-weigh the vial containing the this compound residue.

-

-

Calculation:

-

The solubility can be calculated in various units, such as g/100 mL or mol/L, using the mass of the residue and the initial volume of the solvent.

-

Method 2: Visual Method for Qualitative Assessment of Miscibility

This is a rapid method to determine if two liquids are miscible in all proportions.

-

Preparation:

-

Take a clean, dry test tube.

-

Add a known volume of the organic solvent (e.g., 1 mL).

-

-

Titration and Observation:

-

Gradually add this compound to the solvent dropwise, shaking or vortexing the test tube after each addition.

-

Observe the mixture for any signs of immiscibility, such as the formation of a cloudy suspension or two distinct layers.

-

-

Determination:

-

If the two liquids form a single, clear phase after the addition of a significant volume of this compound (e.g., up to a 1:1 volume ratio), they are considered miscible.

-

If at any point two phases are observed, the liquids are immiscible or partially miscible.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Decision tree for visual miscibility assessment.

References

Benzyl Isobutyrate: A Technical Guide to Safety, Hazards, and Handling

Introduction

Benzyl (B1604629) isobutyrate (CAS No. 103-28-6) is a carboxylic ester characterized by a fruity, floral, and sweet aroma. It is utilized as a flavoring agent in food products and as a fragrance ingredient in perfumes, cosmetics, and other personal care items.[1][2][3] This technical guide provides an in-depth overview of the safety, hazards, and handling procedures for benzyl isobutyrate, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Hazard Identification and Classification

The classification of this compound under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals varies across different sources. While some safety data sheets (SDS) indicate that the chemical is not considered hazardous, others assign specific hazard classifications.[4][5] This discrepancy highlights the importance of consulting multiple sources and exercising caution. The most frequently cited hazards are eye irritation, potential harm if swallowed, and combustibility.[6][7][8]

Table 1: GHS Hazard Classifications for this compound

| Hazard Class | Hazard Statement | Source(s) |

| Eye Irritation, Category 2 | H319: Causes serious eye irritation | [6] |

| Acute Toxicity, Oral (Category 5) | H303: May be harmful if swallowed | [7][8] |

| Flammable Liquid, Category 3 | H226/H227: Flammable/Combustible liquid | [8][9] |

| No Classification | This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard. | [4][5] |

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2][3] It is generally insoluble in water but soluble in organic solvents like ethanol.[5][8]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [2][10] |

| Molecular Weight | 178.23 g/mol | [2][5][10] |

| Appearance | Colorless to almost colorless clear liquid | [2][10][11] |

| Odor | Fruity, jasmine-like, sweet, floral | [12][13] |

| Density | 1.003 g/mL at 25°C | [10] |

| 0.996 - 1.006 g/mL at 20°C | [12] | |

| Boiling Point | 228 - 230 °C | [2][4] |

| 238 °C | [8][9][10] | |

| Flash Point | > 100 °C (> 212 °F) [Closed Cup] | [4][14] |

| 99 °C [Closed Cup] | [8][12] | |

| 59 °C (138.2 °F) [Closed Cup] | [9] | |

| Water Solubility | 989.48 mg/L at 25°C | [10][13] |

| Insoluble / Immiscible | [5][8][12] | |

| Vapor Pressure | 5.7 Pa at 25°C | [10][13] |

| Refractive Index | n20/D 1.49 (lit.) | [10] |

| n20/D 1.488 - 1.492 | [2][5][12] |

Toxicological Information

The toxicological data for this compound is limited. Acute oral toxicity has been determined in rats, while data for dermal and inhalation routes are largely unavailable.[14] It is not classified as a carcinogen, mutagen, or reproductive toxin based on available information.[14]

Experimental Protocols Detailed experimental protocols for the cited toxicological studies are not available in the reviewed public literature. The primary reference for the oral LD50 value is a 1971 study by Owen, as cited in various secondary sources.[15] A comprehensive safety assessment would require access to the original study documentation.

Table 3: Acute Toxicity Data for this compound

| Exposure Route | Species | Value | Source(s) |

| Oral | Rat | LD50 = 2850 mg/kg | [4][15] |

| Dermal | Rabbit | LD50 > 5000 mg/kg | [4] |

| Dermal | - | Unknown / Not determined | [14][15] |

| Inhalation | - | Unknown / Not determined | [14][15] |

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Handling

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of vapor or mist.[6][16][17] Local exhaust ventilation is recommended.[17]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[6][17]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[8][16][17] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[6][16]

-

Personal Contact: Avoid contact with skin, eyes, and clothing.[1][6][16]

Storage

-

Containers: Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[6][7][16] Containers that have been opened must be resealed carefully and kept upright.[16]

-

Incompatibilities: Store away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[8][17]

-

Light: Protect from light.[12]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn to minimize exposure.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH). | [6][17] |

| Skin Protection | Handle with chemical-resistant gloves. Wear fire/flame resistant and impervious clothing. | [6][17] |

| Respiratory Protection | Not required under normal use with adequate ventilation. If exposure limits are exceeded or irritation occurs, use a full-face respirator with an appropriate filter (e.g., type ABEK EN14387). | [6] |

First-Aid and Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][6]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][6] Consult a physician if irritation develops and persists.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][6][7] Remove contact lenses if present and easy to do.[14] Seek medical attention.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[6][14] Call a physician or poison control center immediately.[14]

The following diagram outlines a general workflow for first-aid response.

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation.[6][16] Remove all sources of ignition.[6][16] Avoid breathing vapors and contact with the material.[6] Wear appropriate personal protective equipment.[16]

-

Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[1][6]

-

Containment and Cleanup: For small spills, wipe up with an absorbent material (e.g., cloth, fleece).[14] For large spills, dike the material to prevent spreading.[14] Absorb with inert material such as dry sand, earth, or vermiculite (B1170534) and place it into a suitable, closed container for disposal.[14][16]

The diagram below illustrates the logical steps for responding to a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6][14][16] For large fires, use large quantities of misted water.[1][16]

-

Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.[14][16]

-

Specific Hazards: The product is combustible.[8] Fire may produce irritating, corrosive, and/or toxic gases, including carbon oxides.[1][14][16]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6][16]

Stability and Reactivity

-

Reactivity: The product does not present significant reactivity hazards by itself or in contact with water.[8][17]

-

Chemical Stability: Stable under recommended storage conditions.

-

Hazardous Reactions: No hazardous reactions are expected under normal processing.[4]

-

Conditions to Avoid: Avoid heat, flames, and sparks.[8] Porous materials like rags wetted with this substance may spontaneously combust.[1]

-

Incompatible Materials: Avoid contact with strong acids, alkalis, or oxidizing agents.[8][17]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide and other unidentified organic compounds.[8][17]

Ecological Information

There is limited information available on the ecotoxicity of this compound. It is not classified as environmentally hazardous, but large or frequent spills could have a harmful effect on the environment.[14] The substance is immiscible with water and may persist.[4][14] It is not expected to cause other adverse environmental effects like ozone depletion or endocrine disruption.[14]

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, regional, national, and international regulations.[1][14] Do not allow the material to drain into sewers or water supplies.[1][14] Empty containers may retain product residue and should be handled with the same precautions as the product itself.[14]

References

- 1. elan-chemical.com [elan-chemical.com]

- 2. chemimpex.com [chemimpex.com]

- 3. elchemy.com [elchemy.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C11H14O2 | CID 7646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. This compound Suppliers, with SDS MSDS, USA Canada [mubychem.com]

- 9. This compound = 97 , FCC, FG 103-28-6 [sigmaaldrich.com]

- 10. This compound [chembk.com]

- 11. This compound | 103-28-6 | TCI AMERICA [tcichemicals.com]

- 12. ventos.com [ventos.com]

- 13. zhishangchem.com [zhishangchem.com]

- 14. vigon.com [vigon.com]

- 15. This compound, 103-28-6 [thegoodscentscompany.com]

- 16. aurochemicals.com [aurochemicals.com]

- 17. This compound Manufacturers Suppliers Exporters [pcmenergy.com]

Phenylmethyl 2-Methylpropanoate Analogs: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Structural Analogs, Synthesis, and Biological Activity for the Development of Novel Therapeutics

This technical guide provides a comprehensive overview of the structural analogs of phenylmethyl 2-methylpropanoate (B1197409), with a primary focus on their synthesis, biological activity as histamine (B1213489) H1 receptor antagonists, and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents, particularly in the field of allergy and inflammatory diseases.

Core Concepts and Structure-Activity Relationships

Phenylmethyl 2-methylpropanoate and its structural analogs, particularly derivatives of 2-methyl-2-phenylpropionic acid, have emerged as a significant class of compounds in medicinal chemistry. The core structure, featuring a phenyl ring linked to a quaternary alpha-carbon, provides a versatile scaffold for designing molecules with specific biological activities. A substantial body of research has demonstrated that derivatives of 2-methyl-2-phenylpropionic acid exhibit potent antihistamine activity by acting as antagonists at the histamine H1 receptor.[1][2]

The structure-activity relationship (SAR) for these compounds as H1 receptor antagonists is influenced by several key structural features. Modifications to the ester or acid functionality, the phenyl ring, and the introduction of various substituents can significantly impact binding affinity and selectivity for the H1 receptor. For instance, the conversion of the ester group to a carboxylic acid is often a critical step for activity, as seen in the development of active metabolites of certain antihistamines. Furthermore, the incorporation of piperidine (B6355638) and other heterocyclic moieties has been a successful strategy in developing highly potent and selective H1 antagonists, such as bilastine.

Quantitative Analysis of Biological Activity

The antihistaminic potency of phenylmethyl 2-methylpropanoate analogs is typically quantified by their binding affinity (Ki) or functional inhibition (IC50) at the histamine H1 receptor. The following table summarizes the biological activity of selected 2-methyl-2-phenylpropionic acid derivatives, providing a comparative analysis of their potency.

| Compound/Analog | Structure | Receptor Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Mepyramine | Histamine H1 | [3H]Mepyramine Binding | 1.2 | BenchChem | ||

| Mianserin | Histamine H1 | [3H]Mepyramine Binding | 0.8 | BenchChem | ||

| Levocetirizine | Histamine H1 | [3H]Mepyramine Binding | 3.1 | ACS Publications | ||

| Bilastine | Histamine H1 | Not Specified | Not Specified | Not Specified | Multiple Sources |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and final compounds related to phenylmethyl 2-methylpropanoate analogs with antihistamine activity.

Protocol 1: Synthesis of 2-[4-(2-Chloro-ethyl)-phenyl]-2-methyl-propionic acid methyl ester (A Key Intermediate for Bilastine)

Materials:

-

Compound-B (a precursor, structure not fully elucidated in the source)

-

2-[4-(2-Chloro-ethyl)-phenyl]-2-methyl-propionic acid methyl ester

-

Sodium bicarbonate (NaHCO3)

-

Sodium hydroxide (B78521) (NaOH)

-

2.0 N Hydrochloric acid (HCl)

-

Water

Procedure:

-

Charge 20.0 g (1.0 eq.) of Compound-B into a round-bottom flask.

-

Add 2-[4-(2-Chloro-ethyl)-phenyl]-2-methyl-propionic acid methyl ester and sodium bicarbonate (3.0 eq.).

-

Heat the reaction mixture to 100°C and stir for 15-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of Compound-B.

-

After completion of the reaction, add NaOH (2.0 eq.) to the reaction mass and stir for 2 hours.

-

Slowly cool the mixture and add 2.0 N HCl solution. A solid is expected to form under acidic conditions.

-

Filter the reaction mass and wash the solid with water (2.0 volumes).

-

Dry the material in a vacuum tray drier to obtain the final product. The expected yield is approximately 86%.[3]

Protocol 2: In Vitro Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H1 receptor.

Materials and Reagents:

-

Membrane homogenates from cells expressing the histamine H1 receptor (e.g., HEK293T cells).

-

[3H]mepyramine (radioligand).

-

Unlabeled test compounds (e.g., structural analogs of phenylmethyl 2-methylpropanoate).

-

Mianserin (for determining non-specific binding).

-

Assay Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4.

-

Scintillation fluid.

-

96-well plates.

-

Filter mats.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the unlabeled test compounds.

-

In a 96-well plate, incubate the cell membrane homogenate with a fixed concentration of [3H]mepyramine (e.g., 5.6 nM) and varying concentrations of the unlabeled test compounds.

-

Incubate the mixture for 4 hours at 37°C.

-

Terminate the binding reaction by rapid filtration through filter mats.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of [3H]mepyramine (IC50 value) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[4]

Signaling Pathways and Experimental Workflows

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Antagonism of this receptor by phenylmethyl 2-methylpropanoate analogs blocks the downstream signaling cascade, thereby mitigating the allergic response.

Caption: Histamine H1 Receptor Signaling Pathway.

The diagram above illustrates the canonical Gq-coupled signaling cascade initiated by histamine binding to the H1 receptor. Structural analogs of phenylmethyl 2-methylpropanoate that act as antagonists will competitively block the initial binding of histamine, thereby inhibiting this entire downstream pathway.

Caption: Drug Discovery Workflow for H1 Antagonists.

This workflow diagram outlines the iterative process of designing, synthesizing, and evaluating structural analogs of phenylmethyl 2-methylpropanoate to identify potent and selective histamine H1 receptor antagonists for further preclinical development.

References

- 1. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 2. Methyl 2-Methyl-2-phenylpropanoate|CAS 57625-74-8 [benchchem.com]

- 3. museonaturalistico.it [museonaturalistico.it]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Functional Group Analysis of Benzyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract